TC-S 7005

Description

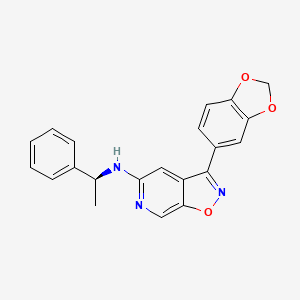

Structure

3D Structure

Propriétés

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-N-[(1S)-1-phenylethyl]-[1,2]oxazolo[5,4-c]pyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3/c1-13(14-5-3-2-4-6-14)23-20-10-16-19(11-22-20)27-24-21(16)15-7-8-17-18(9-15)26-12-25-17/h2-11,13H,12H2,1H3,(H,22,23)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAGOCSHXCDWDY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC=C3C(=C2)C(=NO3)C4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC2=NC=C3C(=C2)C(=NO3)C4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101137196 | |

| Record name | 3-(1,3-Benzodioxol-5-yl)-N-[(1S)-1-phenylethyl]isoxazolo[5,4-c]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101137196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082739-92-1 | |

| Record name | 3-(1,3-Benzodioxol-5-yl)-N-[(1S)-1-phenylethyl]isoxazolo[5,4-c]pyridin-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082739-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Benzodioxol-5-yl)-N-[(1S)-1-phenylethyl]isoxazolo[5,4-c]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101137196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TC-S 7005

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-S 7005 is a potent and selective small molecule inhibitor of Polo-like kinase 2 (PLK2), a serine/threonine kinase implicated in a diverse range of cellular processes. This technical guide elucidates the mechanism of action of this compound, detailing its inhibitory activity, the key signaling pathways it modulates, and the downstream cellular consequences. This document provides a comprehensive resource for researchers investigating PLK2-related biology and the therapeutic potential of its inhibition.

Introduction to this compound and Polo-like Kinase 2 (PLK2)

This compound is a member of the 2-amino-isoxazolopyridine class of compounds.[1] It has been identified as a highly potent inhibitor of Polo-like kinases (PLKs), with a particular selectivity for PLK2.[1] The PLK family, comprising PLK1, PLK2, PLK3, PLK4, and PLK5, are crucial regulators of the cell cycle, particularly mitosis. PLK2, also known as serum-inducible kinase (SNK), is involved in centriole duplication, the DNA damage response, and has emerging roles in non-proliferative processes such as synaptic plasticity and inflammation.[2][3] The dysregulation of PLK2 has been linked to various pathological conditions, making it an attractive target for therapeutic intervention.

In Vitro Inhibitory Activity of this compound

This compound exhibits potent and selective inhibition of PLK2 over other PLK isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase | IC50 (nM) |

| PLK1 | 214 |

| PLK2 | 4 |

| PLK3 | 24 |

Table 1: Inhibitory Potency of this compound against Polo-like Kinases. [1][4]

Mechanism of Action: Inhibition of PLK2-Mediated Signaling Pathways

This compound exerts its effects by directly inhibiting the kinase activity of PLK2, thereby modulating downstream signaling cascades. Two key pathways influenced by PLK2 inhibition are the antioxidant response pathway and the neuroinflammatory pathway in microglia.

Modulation of the Antioxidant Response Pathway

Under conditions of oxidative stress, PLK2 plays a protective role by activating an antioxidant signaling cascade.[5][6] PLK2 phosphorylates and activates Glycogen Synthase Kinase 3 (GSK3), which in turn promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[5][6] Nrf2 is a master regulator of the antioxidant response, inducing the expression of numerous cytoprotective genes. By inhibiting PLK2, this compound is predicted to suppress this protective mechanism, potentially sensitizing cells to oxidative damage.

Caption: PLK2-mediated antioxidant response pathway and its inhibition by this compound.

Attenuation of Microglial Activation and Neuroinflammation

PLK2 is a critical mediator of lipopolysaccharide (LPS)-induced microglial activation and subsequent neuroinflammation.[7] Upon LPS stimulation, PLK2 expression is upregulated and it phosphorylates Heat Shock Protein 90 alpha (HSP90α).[7] This phosphorylation event is crucial for the activation of the IκB kinase (IKK) complex, which in turn leads to the phosphorylation and degradation of IκBα. The degradation of IκBα releases the transcription factor Nuclear Factor-kappa B (NF-κB), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory cytokines. This compound, by inhibiting PLK2, blocks this cascade, thereby attenuating the inflammatory response in microglia.

Caption: PLK2-mediated neuroinflammatory pathway and its inhibition by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the IC50 values of this compound against PLK1, PLK2, and PLK3, based on common kinase assay methodologies.

Objective: To quantify the inhibitory potency of this compound on recombinant human PLK1, PLK2, and PLK3.

Materials:

-

Recombinant human PLK1, PLK2, and PLK3 enzymes (e.g., expressed in baculovirus and GST-tagged).[8]

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[9]

-

ATP (Adenosine triphosphate).

-

Substrate (e.g., Casein at 1 mg/ml for PLK2).[10]

-

[γ-³³P]-ATP.

-

This compound stock solution (in DMSO).

-

96-well plates.

-

Phosphocellulose paper.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the recombinant kinase, the appropriate concentration of this compound or vehicle (DMSO), and the kinase substrate.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]-ATP (final concentration, e.g., 10 µM ATP).[10]

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]-ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (Representative Protocol)

This protocol is a representative method for assessing the effect of this compound on the proliferation of a relevant cell line.

Objective: To determine the effect of this compound on the viability and proliferation of a selected cell line.

Materials:

-

Human cell line (e.g., NALM-6 for hematological cancer studies).[11]

-

Appropriate cell culture medium and supplements.

-

This compound stock solution (in DMSO).

-

96-well cell culture plates.

-

Cell viability reagent (e.g., AlamarBlue or MTT).[11]

-

Microplate reader.

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Treat the cells with a serial dilution of this compound or vehicle (DMSO) and incubate for a specified period (e.g., 96 hours).[11]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control.

-

Determine the IC50 value for the inhibition of proliferation by plotting cell viability against the logarithm of the inhibitor concentration.

Conclusion

This compound is a potent and selective inhibitor of PLK2. Its mechanism of action involves the direct inhibition of PLK2 kinase activity, leading to the modulation of key cellular signaling pathways, including the antioxidant response and neuroinflammation. The detailed understanding of its mechanism and the availability of robust experimental protocols are essential for the further investigation of this compound as a chemical probe to study PLK2 biology and as a potential therapeutic agent in diseases where PLK2 is dysregulated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Polo-Like Kinase 2: From Principle to Practice [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Immunomart [immunomart.com]

- 5. Polo-like kinase 2 activates an antioxidant pathway to promote the survival of cells with mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polo-like kinase 2 activates an antioxidant pathway to promote the survival of cells with mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polo-like kinase 2 promotes microglial activation via regulation of the HSP90α/IKKβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human PLK2, GST Tag Recombinant Protein (PV4204) [thermofisher.cn]

- 9. promega.com [promega.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Genetic enhancers of partial PLK1 inhibition reveal hypersensitivity to kinetochore perturbations | PLOS Genetics [journals.plos.org]

TC-S 7005: A Technical Guide to a Selective PLK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of TC-S 7005, a potent and selective small molecule inhibitor of Polo-like Kinase 2 (PLK2). It details the compound's mechanism of action, summarizes its inhibitory activity, provides standardized experimental protocols for its characterization, and illustrates key signaling pathways and workflows.

Introduction to this compound and PLK2

Polo-like kinases (PLKs) are a highly conserved family of serine/threonine kinases that play critical roles in regulating the cell cycle, including mitotic entry, spindle formation, and cytokinesis.[1] The family in humans consists of five members (PLK1-5), each with distinct functions.[2] While PLK1 is the most studied member and a target for anticancer therapies due to its role in cell division, PLK2 has emerged as a key regulator in both cell cycle and non-cell cycle processes.[1][2][3]

PLK2 is essential for mitotic centriole replication and is also involved in regulating cell differentiation and maintaining neural homeostasis.[3] Dysregulation of PLK2 has been implicated in various pathological conditions. This compound is a potent small molecule inhibitor with high selectivity for PLK2 over other PLK family members, making it an invaluable chemical probe for elucidating the specific functions of PLK2.[4][5][6][7]

Mechanism of Action and Selectivity

This compound functions as an ATP-competitive inhibitor of Polo-like kinases. It exhibits high potency for PLK2, with an IC50 value of 4 nM.[4][5][6] Its selectivity is a key feature, showing a 6-fold preference for PLK2 over PLK3 and a more than 50-fold selectivity over PLK1.[7] This selectivity allows for the targeted investigation of PLK2-dependent pathways with minimal confounding effects from the inhibition of other PLK isoforms.

Data Presentation: Quantitative Profile

The quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Kinase Inhibitory Profile of this compound

| Target Kinase | IC50 Value | Selectivity vs. PLK2 |

| PLK2 | 4 nM | 1x |

| PLK3 | 24 nM | 6x |

| PLK1 | 214 nM | 53.5x |

| Data sourced from multiple suppliers.[4][5][6][7] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C21H17N3O3 |

| Molecular Weight | 359.38 g/mol |

| CAS Number | 1082739-92-1 |

| Appearance | Solid Powder |

| Data sourced from multiple suppliers.[5][6][7] |

Table 3: Solubility Data for this compound

| Solvent | Maximum Concentration | Notes |

| DMSO | 35.94 - 72 mg/mL | Use fresh DMSO as moisture can reduce solubility.[5][6] |

| Water | Insoluble | - |

| Ethanol | Insoluble | - |

| Solubility may vary slightly between batches.[5][6] |

Key PLK2 Signaling Pathways Modulated by this compound

This compound can be used to probe several key cellular pathways regulated by PLK2.

4.1 PLK2 in Oxidative Stress Response

PLK2 plays a crucial role in the cellular response to oxidative stress.[8] It can mediate an antioxidant signaling pathway by phosphorylating and inhibiting Glycogen Synthase Kinase 3β (GSK3β). This leads to the nuclear translocation of NRF2, a key transcription factor for antioxidant genes, ultimately promoting cell survival under conditions of mitochondrial dysfunction.[8]

4.2 PLK2 in α-Synuclein Degradation

PLK2 is implicated in pathways relevant to neurodegenerative diseases like Parkinson's. It can directly interact with and phosphorylate α-synuclein at Serine-129.[9] This phosphorylation event facilitates the degradation of the α-synuclein/PLK2 complex through the macroautophagy pathway, suggesting a role for PLK2 in clearing pathogenic protein aggregates.[9]

Experimental Protocols

The following sections provide generalized but detailed protocols for the characterization of this compound.

5.1 Preparation of Stock Solutions and In Vivo Formulations

-

In Vitro Stock Solution (DMSO):

-

To prepare a 10 mM stock solution, dissolve 3.6 mg of this compound (MW: 359.38) in 1 mL of fresh, anhydrous DMSO.[6]

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for up to one month or -80°C for up to one year.[5]

-

-

In Vivo Formulation (Oral Administration):

-

Prepare a vehicle solution of Carboxymethylcellulose sodium (CMC-Na) in sterile water (e.g., 0.5% w/v).

-

To prepare a 5 mg/mL suspension, weigh 5 mg of this compound powder.

-

Add the powder to 1 mL of the CMC-Na solution.

-

Mix vigorously (e.g., vortex and sonicate) to obtain a homogenous suspension. This formulation should be prepared fresh before each use.[5]

-

5.2 In Vitro Kinase Inhibition Assay (Generalized Protocol)

This protocol describes a typical method to determine the IC50 of this compound against a target kinase.

-

Reagents and Materials:

-

Recombinant human PLK2 enzyme.

-

Kinase-specific peptide substrate.

-

This compound serial dilutions (prepared from DMSO stock).

-

ATP solution (radiolabeled [γ-³²P]ATP or for use with FRET/luminescence systems).

-

Kinase assay buffer (containing MgCl₂, DTT, etc.).

-

96-well assay plates.

-

Detection system (scintillation counter, plate reader, etc.).

-

-

Procedure:

-

Prepare a master mix containing the kinase assay buffer, recombinant PLK2 enzyme, and the peptide substrate.

-

Dispense the master mix into the wells of a 96-well plate.

-

Add this compound from the serial dilution series to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme). Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

-

Quantify kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For other methods (e.g., ADP-Glo, Z'-LYTE), follow the manufacturer's protocol to measure the signal.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

5.3 Cell Viability Assay (e.g., MTT Assay)

This protocol assesses the cytotoxic or anti-proliferative effects of this compound on cultured cells. Studies have shown this compound can induce mitotic arrest and cell death in cell lines such as HCT 116 colorectal cells.[6]

-

Cell Culture and Seeding:

-

Culture HCT 116 cells (or other desired cell lines) in appropriate media supplemented with FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Harvest cells during the logarithmic growth phase and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

-

Allow cells to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from a DMSO stock.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle control wells (DMSO only).

-

Incubate the cells for a desired period (e.g., 48 or 72 hours).

-

-

MTT Assay and Measurement:

-

After incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the percent viability against the logarithm of the this compound concentration to determine the GI50/IC50 value.

-

Disclaimer: this compound is intended for laboratory research use only and is not for human or veterinary use.[4][5] Researchers should consult the specific Certificate of Analysis for batch-specific data.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Polo-Like Kinase 2: From Principle to Practice [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | Polo-like Kinase | Tocris Bioscience [tocris.com]

- 7. This compound | PLK2 inhibitor | Probechem Biochemicals [probechem.com]

- 8. Polo-like kinase 2 activates an antioxidant pathway to promote the survival of cells with mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dissecting the Molecular Pathway Involved in PLK2 Kinase-mediated α-Synuclein-selective Autophagic Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: TC-S 7005 Potency and Selectivity Profile for Polo-Like Kinases 1, 2, and 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro inhibitory activity of TC-S 7005 against Polo-like kinases (PLK) 1, 2, and 3. It includes quantitative potency data, a representative biochemical assay protocol for determining IC50 values, and diagrams illustrating experimental workflows and the distinct cellular roles of these key kinases.

Introduction to Polo-Like Kinases and this compound

Polo-like kinases (PLKs) are a family of highly conserved serine/threonine kinases that play pivotal roles in cell cycle regulation, mitosis, and cellular stress responses.[1][2] The family members, particularly PLK1, PLK2, and PLK3, have distinct and sometimes opposing functions, making kinase selectivity a critical parameter for therapeutic inhibitors. PLK1 is a well-established oncogene, often overexpressed in various cancers, and is a key regulator of mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis.[1][3][4][5] In contrast, PLK2 and PLK3 have been implicated in tumor suppression and checkpoint control in response to DNA damage.[1] this compound is a small molecule inhibitor developed to target the PLK family. Understanding its specific potency against each isoform is crucial for its application as a chemical probe and for potential therapeutic development.

Inhibitory Potency of this compound

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The data presented below summarizes the biochemical IC50 values of this compound against PLK1, PLK2, and PLK3, demonstrating its potent and selective activity.

| Kinase Target | IC50 (nM) |

| PLK1 | 214 |

| PLK2 | 4 |

| PLK3 | 24 |

| Table 1: In-vitro IC50 values for this compound against PLK isoforms. Data compiled from multiple sources.[4][6][7][8][9] |

The data clearly indicates that this compound is a highly potent inhibitor of PLK2, with a 6-fold selectivity over PLK3 and a more than 50-fold selectivity over PLK1. This profile makes it a valuable tool for studying the specific functions of PLK2.

Experimental Protocol: In-Vitro Kinase Inhibition Assay

Determining the IC50 value requires a robust biochemical assay. The following is a representative protocol for measuring the inhibitory activity of a compound like this compound against PLK enzymes, based on common luminescence-based kinase assay methodologies such as the ADP-Glo™ assay.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of purified PLK1, PLK2, or PLK3.

Materials:

-

Recombinant human PLK1, PLK2, and PLK3 enzymes

-

Kinase Substrate (e.g., casein or a specific peptide substrate)

-

This compound (serially diluted in DMSO)

-

Adenosine Triphosphate (ATP)

-

Kinase Buffer (e.g., 40-50 mM Tris pH 7.5, 10-20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[1][10]

-

ADP-Glo™ Kinase Assay Kit (or similar detection reagents)

-

384-well assay plates (white, low-volume)

-

Plate reader capable of measuring luminescence

Methodology:

-

Compound Preparation: Prepare a 12-point serial dilution of this compound in 100% DMSO. A typical starting concentration might be 10 µM. Also, prepare a DMSO-only control (representing 0% inhibition) and a no-enzyme control (representing 100% inhibition).

-

Reaction Setup:

-

Add 1 µL of the serially diluted this compound or DMSO control to the wells of a 384-well plate.

-

Prepare a 2X kinase/substrate master mix in kinase buffer. The final concentration of the kinase should be as low as possible while still generating a robust signal, and the substrate concentration is typically at or near its Km value.

-

Add 5 µL of the 2X kinase/substrate mix to each well.

-

Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Kinase Reaction:

-

Prepare a 2X ATP solution in kinase buffer. The ATP concentration is typically set near the Km for each specific kinase to ensure competitive inhibitors can be accurately measured.

-

Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a fixed time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

-

-

Signal Detection (ADP-Glo™ Method):

-

Stop the enzymatic reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the ADP generated by the kinase reaction into a luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Normalize the data using the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Plot the normalized percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter dose-response curve using non-linear regression analysis to determine the IC50 value.

-

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram outlines the key steps in a typical in-vitro biochemical assay to determine inhibitor potency.

PLK Signaling Pathways

The diagram below provides a simplified overview of the distinct roles of PLK1, PLK2, and PLK3 within the cell cycle, highlighting why isoform selectivity is a critical consideration for targeted inhibitors.

References

- 1. promega.com [promega.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. selleckchem.com [selleckchem.com]

- 5. resources.mblintl.com [resources.mblintl.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Immunomart [immunomart.com]

- 10. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

In-Depth Technical Guide: The Biological Function of TC-S 7005

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-S 7005 is a potent and selective small molecule inhibitor of Polo-like kinase 2 (PLK2), a serine/threonine kinase implicated in a diverse range of cellular processes. This technical guide provides a comprehensive overview of the biological functions of this compound, with a focus on its mechanism of action, effects on cellular signaling pathways, and its impact on cell fate. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting PLK2.

Introduction

Polo-like kinases (PLKs) are a family of highly conserved serine/threonine kinases that play critical roles in the regulation of the cell cycle, mitosis, and cytokinesis. The PLK family consists of five members in mammals (PLK1-5), with PLK2 being notably involved in the G1/S transition, centriole duplication, and cellular stress responses. Dysregulation of PLK2 activity has been linked to various pathological conditions, including cancer and fibrosis, making it an attractive target for therapeutic intervention.

This compound has emerged as a valuable chemical probe for elucidating the physiological and pathological roles of PLK2 due to its high potency and selectivity. This guide synthesizes the current understanding of the biological activities of this compound, providing a foundational resource for researchers in the field.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the kinase activity of PLK2. It functions as an ATP-competitive inhibitor, binding to the active site of the enzyme and preventing the phosphorylation of its downstream substrates.

Kinase Selectivity

This compound exhibits significant selectivity for PLK2 over other members of the Polo-like kinase family, particularly PLK1. This selectivity is crucial for dissecting the specific functions of PLK2 without the confounding effects of inhibiting the more ubiquitously expressed and mitotically essential PLK1.

| Kinase | IC50 (nM) |

| PLK2 | 4 |

| PLK3 | 24 |

| PLK1 | 214 |

| Table 1: In vitro inhibitory activity of this compound against Polo-like kinases. |

Cellular Functions and Signaling Pathways

Inhibition of PLK2 by this compound modulates several key cellular signaling pathways, leading to distinct phenotypic outcomes in different cell types.

Cell Cycle Regulation and Anti-proliferative Effects

This compound has been shown to induce cell cycle arrest, particularly in cancer cell lines. In human colorectal carcinoma HCT-116 cells, treatment with this compound leads to a dose-dependent arrest in the cell cycle.

| Cell Line | Effect | IC50 |

| HCT-116 | Cell Cycle Arrest | 7.32 µM[1] |

| Table 2: Anti-proliferative effect of this compound on HCT-116 cells. |

Signaling Pathway of this compound in Cell Cycle Arrest

References

An In-depth Technical Guide on the Effects of Tracheloside (TC-S 7005) on Colorectal Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo effects of Tracheloside (TCS), also referred to as TC-S 7005, on colorectal cancer (CRC) cells. The information presented is based on preclinical research and aims to elucidate the compound's mechanism of action, offering valuable insights for further drug development and cancer research.

Core Mechanism of Action

Tracheloside, a phenolic compound, has demonstrated significant anti-tumor activity in colorectal cancer models. Its primary mechanisms of action revolve around the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis. These effects are mediated through the modulation of key signaling pathways involved in cancer progression.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of Tracheloside on colorectal cancer cell lines.

Table 1: Cell Viability Inhibition by Tracheloside in Colorectal Cancer Cell Lines

| Cell Line | Treatment Duration | IC50 (µM) |

| CT26 (murine CRC) | 48 hours | ~50 |

| SW480 (human CRC) | 48 hours | ~75 |

| SW620 (human CRC) | 48 hours | >100 |

Data presented as the half-maximal inhibitory concentration (IC50), the concentration of Tracheloside required to inhibit the growth of 50% of the cancer cell population.

Table 2: Induction of Apoptosis in CT26 Colorectal Cancer Cells by Tracheloside

| Tracheloside Concentration (µM) | Treatment Duration | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |

| 10 | 48 hours | 2.1 | 7.9 | 10.0 |

| 25 | 48 hours | Not specified | Not specified | Not specified |

| 50 | 48 hours | 7.3 | 8.2 | 15.5 |

| 100 | 48 hours | 9.2 | 8.9 | 18.1 |

Apoptosis was assessed using Annexin V staining and flow cytometry.

Table 3: Cell Cycle Arrest in CT26 Colorectal Cancer Cells Induced by Tracheloside

| Tracheloside Concentration (µM) | Treatment Duration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 48 hours | ~50 | ~30 | ~20 |

| 50 | 48 hours | 58.8 | Decreased | Decreased |

| 100 | 48 hours | Increased | Decreased | Decreased |

Cell cycle distribution was analyzed by flow cytometry.

Signaling Pathways Modulated by Tracheloside

Tracheloside exerts its anti-cancer effects by targeting critical signaling pathways that regulate cell cycle progression and apoptosis.

Tracheloside induces G0/G1 phase cell cycle arrest in colorectal cancer cells by modulating the expression of key regulatory proteins.[1] It upregulates the expression of the cyclin-dependent kinase inhibitor p16, while downregulating the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4).[1] This disruption of the cyclin D1/CDK4 complex prevents the phosphorylation of the retinoblastoma protein (Rb), thereby halting the cell cycle at the G1/S transition.

Tracheloside induces apoptosis in colorectal cancer cells through the intrinsic, mitochondria-mediated pathway.[1] It alters the balance of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to programmed cell death.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

This protocol outlines the procedure for determining the effect of Tracheloside on the viability of colorectal cancer cells.

Procedure:

-

Cell Seeding: Colorectal cancer cells (e.g., CT26, SW480, SW620) are seeded into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) in a final volume of 100 µL of complete culture medium.

-

Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of Tracheloside (e.g., 1, 10, 25, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with Tracheloside for 48 hours under the same conditions.

-

WST-1 Reagent Addition: Following the treatment period, 10 µL of WST-1 reagent is added to each well.

-

Incubation: The plates are incubated for an additional 1 to 4 hours at 37°C.

-

Absorbance Measurement: The absorbance of the samples is measured at 450 nm using a microplate reader. The reference wavelength is typically 650 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the cell viability against the log of the Tracheloside concentration.

This protocol describes the method for quantifying apoptosis in colorectal cancer cells treated with Tracheloside.

Procedure:

-

Cell Seeding: Colorectal cancer cells are seeded in 6-well plates.

-

Incubation: Cells are incubated for 24 hours to allow for attachment.

-

Treatment: The cells are treated with different concentrations of Tracheloside for 48 hours.

-

Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

-

Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.

This protocol details the procedure for analyzing the cell cycle distribution of colorectal cancer cells following Tracheloside treatment.

Procedure:

-

Cell Seeding and Treatment: Colorectal cancer cells are seeded in 6-well plates and treated with Tracheloside as described for the apoptosis assay.

-

Cell Fixation: After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI).

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using appropriate software.

Conclusion and Future Directions

Tracheloside (this compound) demonstrates promising anti-cancer properties against colorectal cancer cells by inhibiting proliferation, inducing G0/G1 cell cycle arrest, and promoting mitochondria-mediated apoptosis. The modulation of the p16/Cyclin D1/CDK4 and Bcl-2 family signaling pathways appears to be central to its mechanism of action. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Tracheloside in the treatment of colorectal cancer. Future studies should focus on in-depth in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of potential synergistic combinations with existing chemotherapeutic agents.

References

The Dual-Edged Sword of PLK Inhibition in Cardiac Fibrosis: A Technical Guide to TC-S 7005

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac fibrosis, the excessive deposition of extracellular matrix (ECM) proteins in the heart muscle, is a common pathological feature of most cardiovascular diseases. This relentless scarring process leads to myocardial stiffening, impaired cardiac function, and ultimately, heart failure. The transformation of quiescent cardiac fibroblasts into activated, contractile, and ECM-secreting myofibroblasts is a pivotal event in the fibrotic cascade. Polo-like kinases (PLKs), a family of serine/threonine kinases crucial for cell cycle regulation, have emerged as potential, albeit complex, modulators of fibrotic processes. This technical guide delves into the multifaceted role of the PLK inhibitor, TC-S 7005, in the context of cardiac fibrosis research, providing an in-depth analysis of its mechanism of action, relevant signaling pathways, and detailed experimental protocols. While direct studies of this compound in cardiac fibrosis are limited, this guide synthesizes the current understanding of its primary targets—PLK1, PLK2, and PLK3—to provide a predictive framework for its effects.

This compound: A Multi-Targeted Polo-like Kinase Inhibitor

This compound is a potent small molecule inhibitor of the Polo-like kinase family. Its inhibitory activity is most pronounced against PLK2, followed by PLK3 and PLK1. This differential inhibition is a critical factor in predicting its overall impact on cellular processes, including those involved in cardiac fibrosis.

| Target Kinase | IC50 (nM) |

| PLK2 | 4[1][2][3] |

| PLK3 | 24[1][2][3] |

| PLK1 | 214[1][2][3] |

The Pro-Fibrotic Role of PLK2 Inhibition: The PLK2/ERK1/2/OPN Signaling Axis

Recent research has unexpectedly unveiled a pro-fibrotic role for the inhibition of PLK2 in the heart, particularly in the context of atrial fibrillation. Downregulation of PLK2, either genetically or pharmacologically, promotes the conversion of cardiac fibroblasts into a pro-fibrotic myofibroblast phenotype. This effect is mediated through the PLK2/ERK1/2/Osteopontin (OPN) signaling pathway.

Mechanism of Action:

-

PLK2 Inhibition: this compound, with its high potency for PLK2, inhibits its kinase activity.

-

ERK1/2 Activation: In cardiac fibroblasts, PLK2 normally suppresses the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Therefore, inhibition of PLK2 leads to a significant increase in ERK1/2 phosphorylation and activation.

-

Osteopontin (OPN) Upregulation: Activated ERK1/2, in turn, upregulates the transcription and secretion of osteopontin, a pro-fibrotic cytokine.

-

Myofibroblast Differentiation: The increased OPN, along with activated ERK1/2, promotes the differentiation of cardiac fibroblasts into myofibroblasts, characterized by the expression of α-smooth muscle actin (α-SMA).

-

Extracellular Matrix Deposition: Myofibroblasts are the primary source of ECM proteins, leading to increased collagen deposition and tissue fibrosis.

-

Reduced Proliferation: Concurrently, the inhibition of PLK2 and subsequent myofibroblast differentiation are associated with a reduction in cardiac fibroblast proliferation rates.

The Ambiguous Roles of PLK1 and PLK3 in Cardiac Fibrosis

The overall effect of this compound on cardiac fibrosis is complicated by its inhibitory action on PLK1 and PLK3.

-

PLK1: PLK1 is a key regulator of the cell cycle, and its inhibition generally leads to cell cycle arrest and reduced proliferation. Some studies in non-cardiac tissues suggest that PLK1 inhibition can suppress fibroblast proliferation and may have anti-fibrotic effects. However, other reports indicate that PLK1 can also promote the differentiation of fibroblasts into myofibroblasts. Given this compound's lower potency against PLK1, the pro-fibrotic effects of potent PLK2 inhibition may dominate.

-

PLK3: The role of PLK3 in fibrosis is less clear. Some studies suggest its involvement in stress responses and cell cycle regulation. Its contribution to the net effect of this compound on cardiac fibroblasts requires further investigation.

Quantitative Data on PLK2 Inhibition and Fibrosis Markers

The following table summarizes key quantitative findings from studies on PLK2 inhibition in the context of cardiac fibrosis.

| Parameter | Experimental Condition | Result | Reference |

| ERK1/2 Phosphorylation | Inhibition of PLK2 with 100 nmol/L this compound in cardiac fibroblasts | 7- to 10-fold increase | [4] |

| ERK1/2 Phosphorylation | Right atrial appendages of patients with Atrial Fibrillation (AF) vs. Sinus Rhythm (SR) | 5-fold increase in AF | [4] |

| Collagen 1 Deposition | Pharmacological PLK2 inhibition with 100 nmol/L this compound for 72 hours in human atrial fibroblasts | Significantly increased | [4] |

| Ventricular Fibrosis | PLK2 knockout mice vs. wild-type littermates | Increased total ventricular, perivascular, and atrial fibrosis | [4] |

| Osteopontin (OPN) Plasma Levels | Patients with AF and atrial low-voltage zones vs. SR controls | Significantly higher in AF patients with fibrosis |

Experimental Protocols

Detailed methodologies are crucial for reproducible research in cardiac fibrosis. Below are protocols for key experiments.

In Vitro Model of Cardiac Fibroblast to Myofibroblast Differentiation

1. Isolation of Primary Cardiac Fibroblasts:

-

Source: Adult mouse or rat hearts.

-

Procedure:

-

Excise hearts and place them in ice-cold PBS.

-

Mince the ventricular tissue into small pieces.

-

Perform enzymatic digestion using a solution of Collagenase Type II and Trypsin-EDTA in DMEM.

-

Collect the dissociated cells and neutralize the enzyme activity with DMEM containing 10% FBS.

-

Centrifuge the cell suspension and resuspend the pellet in complete culture medium.

-

Plate the cells onto uncoated culture flasks. Cardiac fibroblasts will adhere more rapidly than cardiomyocytes.

-

After a differential adhesion period (e.g., 90 minutes), remove the non-adherent cells and culture the adherent fibroblasts.

-

2. Induction of Myofibroblast Differentiation:

-

Cell Seeding: Plate primary cardiac fibroblasts in 6-well plates at an appropriate density.

-

Serum Starvation: Once the cells reach 70-80% confluency, replace the growth medium with a serum-free or low-serum (0.5% FBS) medium for 24 hours to synchronize the cells.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (or vehicle control, typically DMSO) for 1-2 hours.

-

Add Transforming Growth Factor-beta 1 (TGF-β1) to a final concentration of 10 ng/mL to induce myofibroblast differentiation.

-

Incubate the cells for 48-72 hours.

-

Western Blot Analysis for Fibrosis Markers

-

Cell Lysis:

-

Wash the treated cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Collect the cell lysates and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against α-SMA, Collagen Type I, p-ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Masson's Trichrome Staining for Collagen Deposition in Tissue Sections

-

Tissue Preparation:

-

Fix heart tissue in 10% neutral buffered formalin and embed in paraffin.

-

Cut 5 µm thick sections and mount them on glass slides.

-

-

Staining Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Mordant the sections in Bouin's solution.

-

Stain the nuclei with Weigert's iron hematoxylin.

-

Stain the cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin.

-

Differentiate in a phosphomolybdic-phosphotungstic acid solution.

-

Stain the collagen fibers with aniline (B41778) blue.

-

Dehydrate and mount the sections.

-

-

Analysis: Collagen fibers will be stained blue, nuclei will be black, and the cytoplasm and muscle will be red. The fibrotic area can be quantified using image analysis software.

Conclusion and Future Directions

The available evidence strongly suggests that inhibition of PLK2, the primary target of this compound, promotes a pro-fibrotic phenotype in cardiac fibroblasts through the activation of the ERK1/2-OPN signaling pathway. This positions this compound as a potential tool to study the mechanisms of cardiac fibrosis rather than as a therapeutic inhibitor of the process. The opposing effects of inhibiting PLK1, which may be anti-proliferative and potentially anti-fibrotic, are likely to be less pronounced due to the lower potency of this compound for this kinase.

Future research should focus on dissecting the specific roles of each PLK family member in cardiac fibroblast biology to fully understand the integrated effects of multi-targeted inhibitors like this compound. Investigating the use of more selective PLK inhibitors will be crucial in determining whether specific PLKs can be targeted for therapeutic benefit in cardiac fibrosis. Furthermore, in vivo studies using animal models of cardiac fibrosis are necessary to validate the in vitro findings and to assess the overall impact of PLK inhibition on cardiac structure and function. This technical guide provides a foundational framework for researchers to explore the complex and intriguing role of Polo-like kinases in the challenging field of cardiac fibrosis.

References

Investigating Sirtuin 2 (SIRT2) Inhibition in Neuroinflammation Models: A Technical Guide

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. While the query specified "TC-S 7005," a comprehensive search of the scientific literature did not yield information on a compound with this designation. However, the search results consistently highlight the significant role of Sirtuin 2 (SIRT2) inhibition in modulating neuroinflammatory processes. This guide will, therefore, focus on the investigation of SIRT2 inhibitors as a therapeutic strategy in neuroinflammation models, a topic of considerable interest in current drug development.

SIRT2 is a NAD+-dependent protein deacetylase primarily located in the cytoplasm.[1] Its involvement in cellular processes such as cytoskeletal stabilization, DNA repair, and inflammation makes it a compelling target for neurodegenerative disorders.[1] The role of SIRT2 in neuroinflammation is complex, with studies suggesting both pro- and anti-inflammatory functions.[2][3] Pharmacological inhibition of SIRT2 has shown promise in models of Alzheimer's, Parkinson's, and Huntington's diseases.[1][3] This guide provides an in-depth overview of the mechanisms of action of SIRT2 inhibitors, experimental protocols for their evaluation, and key signaling pathways involved.

Data Presentation: Effects of SIRT2 Inhibitors in Neuroinflammation Models

The following table summarizes the quantitative data on the effects of commonly studied SIRT2 inhibitors in various neuroinflammation models.

| SIRT2 Inhibitor | Model System | Key Findings | Quantitative Data (where available) |

| AK-7 | Traumatic Brain Injury (TBI) mouse model (CCI) | Exacerbated neuroinflammation and blood-brain barrier disruption.[4] | Increased acetylation of NF-κB p65, leading to upregulation of AQP4, MMP-9, and pro-inflammatory cytokines.[4] |

| AGK2 | Ischemic Stroke | Showed neuroprotective function.[2] | IC50 of 3.5μM for SIRT2 inhibition.[2] |

| Compound 33i | APP/PS1 Alzheimer's Disease mouse model | Improved cognitive function and long-term potentiation, reduced amyloid pathology and neuroinflammation.[1] | Increased peripheral levels of IL-1β, TNF, IL-6, and MCP-1.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for investigating SIRT2 inhibitors in neuroinflammation models.

Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

This model is widely used to mimic the inflammatory processes observed in neurodegenerative diseases.[5]

-

Animals: Adult male Swiss albino mice are commonly used.[6]

-

Induction of Neuroinflammation: A single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (e.g., 5 mg/kg) is administered to induce a systemic inflammatory response that leads to neuroinflammation.[6]

-

Treatment: The SIRT2 inhibitor (e.g., Meclizine at 12.5 & 25 mg/kg, per os) is administered for a specified period (e.g., 14 days) before or after the LPS challenge.[6]

-

Behavioral Assessment: Cognitive function can be assessed using tests such as the sucrose (B13894) preference test, tail suspension test, and marble burying test to evaluate depression-like behaviors.[7]

-

Biochemical Analysis:

-

Histological Analysis:

-

Immunohistochemistry: Brain sections are stained for markers of glial activation, such as Glial Fibrillary Acidic Protein (GFAP) for astrocytes.[6]

-

In Vitro Neuroinflammation Model using BV2 Microglial Cells

This protocol allows for the investigation of the direct effects of SIRT2 inhibitors on microglial activation.

-

Cell Culture: BV2 microglial cells are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Stimulation: Cells are pre-treated with the SIRT2 inhibitor for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[8]

-

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The Griess reagent is used to measure the accumulation of nitrite (B80452) in the culture supernatant as an indicator of NO production.

-

Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-1β, IL-6) are quantified.

-

-

Western Blot Analysis: The protein levels and phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways are determined.[8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding.

Signaling Pathways

1. SIRT2 and the NF-κB Signaling Pathway

SIRT2 has been shown to deacetylate the p65 subunit of NF-κB, which can influence its transcriptional activity. Inhibition of SIRT2 can lead to increased acetylation of p65, promoting the expression of pro-inflammatory genes.[4]

References

- 1. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders [frontiersin.org]

- 4. SIRT2 inhibition exacerbates neuroinflammation and blood-brain barrier disruption in experimental traumatic brain injury by enhancing NF-κB p65 acetylation and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sygnature Discovery Revolutionizes Neuroinflammation Research with In Vivo LPS Model - PharmaFeatures [pharmafeatures.com]

- 6. Meclizine moderates lipopolysaccharide-induced neuroinflammation in mice through the regulation of AKT/ NF-κβ/ERK/JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Neurotropin inhibits neuroinflammation via suppressing NF-κB and MAPKs signaling pathways in lipopolysaccharide-stimulated BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of TC-S 7005 in Glioblastoma Multiforme: A Technical Guide to a Novel Therapeutic Avenue

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma multiforme (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis for patients. The relentless search for novel therapeutic strategies has led to the investigation of various molecular targets critical for GBM cell proliferation and survival. Among these, the Polo-like kinases (PLKs) have emerged as key regulators of cell cycle progression and mitotic integrity, and their overexpression is frequently associated with poor outcomes in glioblastoma. This technical guide explores the potential of TC-S 7005, a potent and selective Polo-like kinase inhibitor, as a research tool and potential therapeutic agent for glioblastoma multiforme. While direct studies of this compound in glioblastoma are not yet published, this document synthesizes the existing knowledge on PLK inhibition in GBM to provide a comprehensive overview of the rationale, mechanism of action, and potential experimental approaches for investigating this compound in this context.

Introduction to Polo-like Kinases (PLKs) in Glioblastoma

Polo-like kinases are a family of serine/threonine kinases that play crucial roles in the regulation of the cell cycle, including mitotic entry, spindle formation, chromosome segregation, and cytokinesis. In glioblastoma, the overexpression of PLK1, the best-characterized member of the family, is a common feature and correlates with higher tumor grade and a poor prognosis for patients.[1][2] Brain tumor-initiating cells (BTICs), which are associated with treatment resistance and tumor recurrence, express significantly higher levels of PLK1 compared to normal brain cells, suggesting a dependency on this kinase for their survival.[3][4] Inhibition of PLK1 has been demonstrated to induce cell cycle arrest, apoptosis, and a reduction in tumor growth in preclinical models of glioblastoma, highlighting the therapeutic potential of targeting this pathway.[1][3][5][6]

This compound: A Potent and Selective PLK Inhibitor

This compound is a small molecule inhibitor of Polo-like kinases with high potency and selectivity, particularly for PLK2. Its inhibitory profile makes it a valuable tool for dissecting the specific roles of different PLK isoforms and a potential candidate for therapeutic development.

Table 1: Inhibitory Profile of this compound

| Kinase | IC50 (nM) |

| PLK2 | 4[7][8][9][10] |

| PLK3 | 24[7][8][9][10] |

| PLK1 | 214[7][8][9][10] |

This selectivity profile allows for the targeted investigation of PLK2 and PLK3 at lower concentrations, while still enabling the inhibition of PLK1 at higher concentrations.

Proposed Mechanism of Action in Glioblastoma

Based on the known functions of PLKs, this compound is hypothesized to exert its anti-glioblastoma effects through the disruption of critical cell cycle processes.

Caption: Proposed mechanism of this compound in glioblastoma cells.

Inhibition of PLKs, particularly PLK1, by this compound is expected to lead to a cascade of events culminating in cancer cell death. This includes arrest of the cell cycle in the G2/M phase due to the inability of the cells to properly form the mitotic spindle and segregate chromosomes.[3][4] This prolonged mitotic arrest can then trigger the intrinsic apoptotic pathway, leading to programmed cell death.

Experimental Protocols for Investigating this compound in Glioblastoma

To validate the potential of this compound in glioblastoma, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.

In Vitro Assays

1. Cell Viability Assay (MTT or CellTiter-Glo®)

-

Objective: To determine the cytotoxic effects of this compound on glioblastoma cell lines.

-

Methodology:

-

Seed glioblastoma cells (e.g., U87MG, T98G) in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

-

For MTT assay, add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.

-

For CellTiter-Glo®, add the reagent to each well, incubate for 10 minutes, and measure luminescence.

-

Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

-

2. Cell Cycle Analysis (Flow Cytometry)

-

Objective: To assess the effect of this compound on cell cycle progression.

-

Methodology:

-

Treat glioblastoma cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

3. Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology:

-

Treat glioblastoma cells with this compound at its IC50 concentration for 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

In Vivo Studies

Orthotopic Glioblastoma Mouse Model

-

Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model.

-

Methodology:

-

Intracranially implant human glioblastoma cells (e.g., U87MG-luciferase) into immunodeficient mice.

-

Monitor tumor growth by bioluminescence imaging.

-

Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, this compound).

-

Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Monitor tumor growth and animal survival.

-

At the end of the study, harvest brains for histological and immunohistochemical analysis to assess tumor morphology, proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).

-

Signaling Pathways and Synergistic Opportunities

The inhibition of PLKs by this compound can have downstream effects on multiple signaling pathways crucial for glioblastoma progression. Understanding these connections can reveal opportunities for combination therapies.

Caption: PLK1 signaling and potential for combination therapy in GBM.

Studies with other PLK1 inhibitors have demonstrated synergistic effects when combined with standard-of-care treatments for glioblastoma, such as temozolomide (TMZ) and radiation.[1][11] Both TMZ and radiation induce DNA damage. By inhibiting PLK1 with a compound like this compound, the DNA damage response can be further compromised, leading to enhanced tumor cell killing. This provides a strong rationale for investigating this compound in combination with current glioblastoma therapies.

Quantitative Data from Preclinical Studies of PLK Inhibitors in Glioblastoma

While data for this compound in glioblastoma is not available, the following table summarizes key findings from studies on other PLK inhibitors, which can serve as a benchmark for future investigations of this compound.

Table 2: Efficacy of PLK Inhibitors in Preclinical Glioblastoma Models

| Inhibitor | Cell Line(s) | Key Findings | Reference |

| BI 2536 | SF188, U251 | Inhibited growth of brain tumor-initiating cells; caused G2/M arrest and apoptosis; delayed tumor growth in an orthotopic mouse model. | [3][4] |

| Volasertib | LN229, U87MG, T98G, BT115 | Promoted apoptotic cell death; increased reactive oxygen species; showed synergistic inhibition of tumor growth in vivo when combined with TMZ. | [11] |

| GSK461364A | U251, U87 | Induced mitotic catastrophe; inhibited tumor growth in GBM engrafts; enhanced radiosensitivity. | [1] |

Conclusion and Future Directions

The targeting of Polo-like kinases represents a promising therapeutic strategy for glioblastoma multiforme. This compound, with its potent and selective inhibitory profile against PLKs, stands out as a valuable research tool to further elucidate the role of these kinases in GBM pathogenesis. The preclinical data from other PLK inhibitors strongly support the rationale for investigating this compound, both as a monotherapy and in combination with standard treatments. Future studies should focus on validating the efficacy of this compound in a range of patient-derived glioblastoma models to assess its translational potential. A thorough investigation of its pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier, will be critical in advancing this compound towards clinical application for this devastating disease.

References

- 1. Inhibition of PLK1 in glioblastoma multiforme induces mitotic catastrophe and enhances radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Polo-like kinase 1 is related with malignant characteristics and inhibits macrophages infiltration in glioma [frontiersin.org]

- 3. Polo-like kinase 1 inhibition kills glioblastoma multiforme brain tumor cells in part through loss of SOX2 and delays tumor progression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. [PDF] Polo-like kinase 1 inhibition causes decreased proliferation by cell cycle arrest, leading to cell death in glioblastoma | Semantic Scholar [semanticscholar.org]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | PLK2 inhibitor | Probechem Biochemicals [probechem.com]

- 9. This compound | Polo-like Kinase | Tocris Bioscience [tocris.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

The Role of TC-S 7005 in Pancreatic Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by aggressive tumor growth and profound resistance to conventional therapies. The identification of novel therapeutic targets and the development of selective inhibitors are paramount to improving patient outcomes. This technical guide explores the role of TC-S 7005, a potent and selective inhibitor of Polo-like Kinase 2 (PLK2), as a potential therapeutic agent in pancreatic cancer. While direct experimental evidence of this compound in PDAC is emerging, this document synthesizes the strong preclinical rationale for its investigation. We detail the established function of its target, PLK2, in pancreatic cancer, outline potential mechanisms of action, and provide comprehensive, actionable experimental protocols for researchers to evaluate its efficacy.

Introduction to this compound

This compound is a small molecule inhibitor of the Polo-like kinase (PLK) family, a group of serine/threonine kinases crucial for cell cycle regulation. It exhibits high potency and selectivity for PLK2.

Mechanism of Action and Target Selectivity

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of PLKs and preventing the phosphorylation of downstream substrates. Its selectivity is a key attribute, with a significantly higher affinity for PLK2 compared to other family members, which may translate to a more favorable therapeutic window and reduced off-target effects.

Quantitative Inhibitor Data

The inhibitory activity of this compound against key PLK family members has been quantified through in vitro kinase assays.

| Target Kinase | IC50 Value | Fold Selectivity vs. PLK2 |

| PLK2 | 4 nM | 1x |

| PLK3 | 24 nM | 6x |

| PLK1 | 214 nM | 53.5x |

| Data compiled from multiple sources.[1] |

The Rationale for Targeting PLK2 in Pancreatic Cancer

The therapeutic potential of this compound in pancreatic cancer is predicated on the role of its primary target, PLK2, in the pathophysiology of the disease.

PLK2 Overexpression in Pancreatic Ductal Adenocarcinoma (PDAC)

Transcriptomic analyses of human PDAC tissues have revealed that PLK2 is significantly overexpressed compared to normal pancreatic tissue.[2][3] This differential expression suggests a potential dependency of the tumor on PLK2 activity.

Correlation of PLK2 Expression with Clinical Outcomes

High levels of PLK2 mRNA in pancreatic tumors have been correlated with poorer overall survival in patients with PDAC.[2][4] This finding establishes PLK2 as a negative prognostic indicator and strengthens its standing as a viable therapeutic target.

Hypothesized Signaling Pathways of this compound in Pancreatic Cancer

Based on the known functions of PLK2, inhibition by this compound is hypothesized to impact several critical signaling pathways that drive pancreatic cancer progression.

Disruption of Cell Cycle Progression

PLK2 is a key regulator of the cell cycle, particularly in centriole duplication during the S phase. Inhibition by this compound is expected to induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Modulation of Stress Response and Cell Survival Pathways

PLK2 has been shown to activate an antioxidant pathway involving the phosphorylation of GSK3β, which promotes the nuclear translocation of NRF2.[5] This mechanism helps cancer cells survive under conditions of high oxidative stress, which are common in the tumor microenvironment. By inhibiting PLK2, this compound may abrogate this protective mechanism, rendering cancer cells more susceptible to cell death.

Proposed Experimental Protocols for Evaluating this compound

The following protocols provide a framework for the preclinical evaluation of this compound in pancreatic cancer models.

In Vitro Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on a panel of human pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, BxPC-3).

Methodology:

-

Cell Culture: Culture pancreatic cancer cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Replace the media in the wells with the drug-containing media. Include a DMSO-only vehicle control.

-

Incubation: Incubate the plates for 72 hours.

-

Viability Assessment (MTT or CCK-8 Assay):

-

Add MTT reagent (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours.

-

For MTT, solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Polo-like kinase 2 activates an antioxidant pathway to promote the survival of cells with mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

TC-S 7005: A Technical Guide to its Impact on Mitotic Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-S 7005 is a potent small molecule inhibitor of Polo-like kinases (Plks), a family of serine/threonine kinases that play a pivotal role in the regulation of the cell cycle and mitosis. This document provides a comprehensive technical overview of this compound, with a specific focus on its mechanism of action in inducing mitotic arrest. It is intended to serve as a resource for researchers in oncology, cell biology, and drug development. Included are summaries of its inhibitory activity, a detailed examination of the signaling pathways it modulates, and standardized protocols for evaluating its effects in a laboratory setting.

Introduction

The fidelity of cell division is paramount for the maintenance of genomic integrity. The M-phase of the cell cycle, or mitosis, is a tightly regulated process that ensures the equal segregation of duplicated chromosomes into two daughter cells. Errors in mitosis can lead to aneuploidy, a hallmark of many cancers. The Polo-like kinase (Plk) family, particularly Plk1, is a critical orchestrator of multiple mitotic events, including centrosome maturation, spindle assembly, and cytokinekinesis. Consequently, Plk1 has emerged as a promising target for anti-cancer therapeutics. This compound is a selective inhibitor of Plks, demonstrating significant potential for inducing mitotic arrest in cancer cells.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory activity of this compound has been characterized against several Polo-like kinases and in cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| Plk1 | 214 |

| Plk2 | 4 |

| Plk3 | 24 |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | IC50 (µM) |

| HCT-116 | High-Content Cell Screening | Cell Cycle Arrest | 7.32 |

This value represents the concentration of this compound that induces a doubling of the DNA content, indicative of cell cycle arrest, in the HCT-116 human colon cancer cell line.

Mechanism of Action: Induction of Mitotic Arrest

This compound exerts its primary effect by inhibiting Polo-like kinases, with a pronounced impact on Plk1. The inhibition of Plk1 disrupts the normal progression of mitosis, leading to cell cycle arrest at the G2/M transition. This is primarily achieved through the disruption of the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before the onset of anaphase.

The Role of Plk1 in the Spindle Assembly Checkpoint

Plk1 cooperates with another key mitotic kinase, Monopolar spindle 1 (Mps1), to regulate the SAC.[1] Plk1 phosphorylates and activates Mps1, which is essential for the recruitment of other SAC proteins, such as Mad2 and BubR1, to the kinetochores of unattached chromosomes. This cascade of events leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of cyclin B1 and securin and delaying the onset of anaphase.

Impact of this compound on the Plk1-Mps1 Signaling Pathway

By inhibiting Plk1, this compound disrupts this signaling cascade. The lack of Plk1-mediated Mps1 activation leads to a failure in the proper establishment and maintenance of the SAC. Consequently, the MCC is not efficiently formed, the APC/C remains active, and cells may undergo a premature and aberrant exit from mitosis, a phenomenon known as mitotic slippage, or they may undergo prolonged mitotic arrest leading to apoptosis.

Experimental Protocols

The following protocols provide a framework for investigating the impact of this compound on mitotic arrest in cultured cancer cells.

Cell Culture and Treatment

-

Cell Line Selection: Choose a cancer cell line of interest (e.g., HeLa, HCT-116, A549).

-

Culture Conditions: Maintain cells in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

-

Seeding: Plate cells in 6-well plates or other suitable culture vessels at a density that allows for logarithmic growth during the treatment period.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A vehicle control (DMSO alone) should be included in all experiments.

-

Treatment: Replace the culture medium with the medium containing the various concentrations of this compound or vehicle control. Incubate the cells for the desired duration (e.g., 24, 48 hours).

Mitotic Arrest Assay by Flow Cytometry

This protocol is for the quantification of cells in the G2/M phase of the cell cycle, which is indicative of mitotic arrest.

-

Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, use trypsinization.

-

Fixation: Wash the cells with ice-cold phosphate-buffered saline (PBS) and fix them in ice-cold 70% ethanol (B145695) while gently vortexing. Cells can be stored at -20°C for several days.

-

Staining: Rehydrate the fixed cells in PBS and then treat with RNase A to degrade RNA. Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI) or DAPI.

-